2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)
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Overview
Description
2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a phenyl group, making it a valuable reagent in chemical synthesis and analysis.
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting phenols and phosphatases.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its bromine atoms and imino group with target molecules. The bromine atoms can participate in electrophilic substitution reactions, while the imino group can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) include:
2,6-Dibromoquinone-4-chlorimide: Used as a reagent for phenol detection.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated cyclohexadienone with similar reactivity.
2,6-Dibromo-4-ethylidene-2,5-cyclohexadien-1-one: A derivative with an ethylidene group instead of the imino group.
The uniqueness of 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) lies in its specific combination of bromine atoms and the imino group, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C12H6Br3NNaO2 |
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Molecular Weight |
458.88 g/mol |
InChI |
InChI=1S/C12H6Br3NO2.Na/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7;/h1-5,18H; |
InChI Key |
YBRVBPQEQJDUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Br)O)Br)Br.[Na] |
Origin of Product |
United States |
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